BenchChemオンラインストアへようこそ!

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Medicinal Chemistry Physicochemical Properties THIQ Scaffold

6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic, racemic tetrahydroisoquinoline (THIQ) derivative offered as the hydrochloride salt. It features a 6-methoxy substituent and a 3-methyl group on the saturated heterocyclic ring, yielding a molecular weight of 213.70 g/mol.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 2742656-13-7
Cat. No. B6211508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS2742656-13-7
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)C=CC(=C2)OC.Cl
InChIInChI=1S/C11H15NO.ClH/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H
InChIKeyTWFCRUSYLIGWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 2742656-13-7) Structural and Pharmacophore Positioning


6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride [1] is a synthetic, racemic tetrahydroisoquinoline (THIQ) derivative offered as the hydrochloride salt. It features a 6-methoxy substituent and a 3-methyl group on the saturated heterocyclic ring, yielding a molecular weight of 213.70 g/mol . The THIQ scaffold is a privileged pharmacophore in medicinal chemistry, historically associated with diverse CNS and oncology targets [2]. The 3-methyl and 6-methoxy substitution pattern is distinct from the more common 6,7-dimethoxy or 1-benzyl-substituted analogs, positioning this compound as a differentiated intermediate or fragment for structure-activity relationship (SAR) exploration.

Why 6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Simply Replaced by Its Closest In-Class Analogs


The unique combination of a C3-methyl group and a 6-methoxy substituent on the THIQ core creates a distinct physicochemical and stereochemical profile compared to its closest commercially accessible analogs. Simple 6-methoxy-THIQ (CAS 57196-62-0) lacks the 3-methyl group, eliminating a chiral center that can be critical for enantioselective interactions with biological targets [1]. Conversely, 3-methyl-THIQ (CAS 29726-60-1) lacks the 6-methoxy hydrogen-bond acceptor, which is known to significantly modulate complex I inhibitory potency in this class [2]. The hydrochloride salt form also provides differentiated solubility and stability compared to free base alternatives, a property reported to be crucial for its utility as a synthetic intermediate . These structural features collectively prevent generic substitution without altering the intended pharmaceutical or research outcome.

Quantitative Differentiation Evidence for 6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from Demethylated and Dimethoxylated Analogs

The target compound's molecular weight (213.70 g/mol for the HCl salt) is intermediate between the lighter 6-methoxy-THIQ hydrochloride (199.68 g/mol) [1] and the heavier 6,7-dimethoxy-THIQ analogs commonly used in sigma receptor research [2]. The addition of the 3-methyl group increases both molecular weight and the heavy atom count (14 vs. 13 for 6-methoxy-THIQ), which influences lipophilicity and passive membrane permeability. This intermediate property is important for CNS drug discovery programs where balanced physicochemical profiles are desired.

Medicinal Chemistry Physicochemical Properties THIQ Scaffold

Introduction of a Chiral Center at the 3-Position Not Present in 6-Methoxy-THIQ or N-Methyl-6-methoxy-THIQ

The 3-methyl substituent creates a stereogenic center at C3, a feature absent in 6-methoxy-1,2,3,4-tetrahydroisoquinoline (achiral, CAS 42923-77-3) and N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (achiral at carbon, CAS 142363-66-4) . This is significant because SAR studies on THIQ derivatives have shown that stereochemistry can profoundly influence sigma receptor binding and MAO inhibition [1]. While the vendor-supplied material is primarily racemic, the presence of a resolvable chiral center provides a synthetic handle for asymmetric synthesis or chiral chromatography to access enantiopure intermediates, a capability not possible with the achiral 6-methoxy-THIQ.

Stereochemistry Drug Design Chiral Resolution

Differentiated Complex I Inhibitory Profile Inferred from 6-Methoxy-THIQ Subclass Activity

Direct IC50 data for the target compound against mitochondrial complex I is not available in the published literature. However, class-level data shows that the 6-methoxy substituent is a critical determinant of complex I inhibitory potency. Specifically, 6-methoxy-1,2,3,4-tetrahydroisoquinoline exhibits an IC50 of 0.38 mM, which is approximately 58-fold more potent than the unsubstituted parent 1,2,3,4-tetrahydroisoquinoline (IC50 ~ 22 mM) [1]. The target compound's 3-methyl group is hypothesized to further modulate this activity based on lipophilicity trends, but quantitative confirmation is absent. This represents a clear research gap and a rationale for procuring this specific derivative for SAR expansion studies.

Mitochondrial Toxicity Neurodegeneration Parkinson's Disease Models

Hydrochloride Salt Provides Differentiated Solubility Profile Over Free Bases, Enabling Direct Use in Polar Assay Media

The target compound is supplied as the hydrochloride salt, which enhances its aqueous solubility compared to the free base form (CAS 1017338-53-2). Vendor technical data indicates solubility in polar solvents including water and methanol, attributed to the salt form . While the free base 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1017338-53-2) is also available, its physicochemical properties typically result in lower aqueous solubility, requiring additional formulation steps for in vitro or in vivo studies. The hydrochloride salt thus provides a ready-to-dissolve format that can streamline assay preparation, a practical procurement consideration for screening laboratories.

Formulation Solubility In Vitro Assays

Target Application Scenarios for 6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 2742656-13-7) Based on Current Evidence


Chiral Intermediate for Enantioselective Synthesis of CNS-Targeted THIQ Derivatives

The racemic nature of the 3-methyl group provides a resolvable chiral center. Research groups focused on synthesizing enantiomerically pure 1,2,3,4-tetrahydroisoquinolines targeting sigma receptors or MAO enzymes can procure this compound as a key intermediate. The 6-methoxy group is a proven pharmacophoric element for sigma receptor affinity [1], while the 3-chiral center allows exploration of stereospecific binding that is not accessible with achiral 6-methoxy-THIQ.

Mitochondrial Toxicology Screening in Neurodegeneration Models

Although direct data is absent, the established class-level complex I inhibition of 6-methoxy-THIQ derivatives makes this compound a rational candidate for inclusion in focused screening libraries. Researchers studying MPTP/MPP+-like mitochondrial toxicants can use this derivative to fill a specific gap in the SAR matrix investigating the effect of C3-methyl substitution on complex I inhibitory potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of 213.70 g/mol (compliant with the 'Rule of Three' for fragments), a balanced hydrogen-bonding profile, and a privileged THIQ scaffold , this compound is suitable for inclusion in fragment libraries targeting CNS or oncology targets. Its differentiated substitution pattern—not commonly found in commercial fragment collections—provides novelty for hit identification campaigns.

Synthetic Intermediate for Anti-Cancer and Anti-Inflammatory Lead Optimization

Vendor descriptions indicate this compound has been investigated as a precursor for anti-cancer and anti-inflammatory agents . Medicinal chemistry teams working on NF-κB pathway inhibitors or related targets can procure this intermediate to diversify their THIQ-based compound series, leveraging the 6-methoxy-3-methyl substitution as a point of structural variation from existing leads [1].

Quote Request

Request a Quote for 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.